3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Catalog No.
S1900694
CAS No.
210300-09-7
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid

CAS Number

210300-09-7

Product Name

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

IUPAC Name

3-hydroxy-4-methoxypyridine-2-carboxylic acid

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)

InChI Key

OBHHCPRYWZKEIM-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)C(=O)O)O

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)O
  • Heterocyclic Scaffold

    The molecule possesses a pyridine ring, a common heterocyclic scaffold found in various biologically active molecules. Pyridine rings are known for their ability to interact with enzymes and receptors, making them attractive targets for drug discovery PubChem, CID 11153: ).

  • Functional Groups

    The presence of a carboxylic acid group (COOH) suggests potential for involvement in binding with other molecules through hydrogen bonding. Additionally, the methoxy group (OCH3) might influence the molecule's solubility and interaction with biological systems.

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is an organic compound characterized by its unique pyridine ring structure, which includes a hydroxyl group, a methoxy group, and a carboxylic acid functional group. Its molecular formula is C₇H₇NO₄, and it has a molecular weight of 169.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various bioactive compounds .

The chemical reactivity of 3-hydroxy-4-methoxypyridine-2-carboxylic acid primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the hydroxyl and carboxylic acid groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Acid-Base Reactions: The carboxylic acid can donate a proton in basic conditions, forming its conjugate base.
  • Nucleophilic Attack: The hydroxyl group can participate in nucleophilic attacks on electrophiles, facilitating the formation of various derivatives .

Research indicates that 3-hydroxy-4-methoxypyridine-2-carboxylic acid exhibits several biological activities. It has been shown to possess antimicrobial properties and may act as a precursor in the synthesis of fungicides, such as florylpicoxamid, which is designed for crop protection . Furthermore, its interaction with specific proteins suggests potential roles in modulating biological pathways, although detailed mechanisms are still being investigated.

Various synthetic routes have been developed to produce 3-hydroxy-4-methoxypyridine-2-carboxylic acid:

  • From Furfural: A multi-step process involving cyano-amination followed by bromination and hydrolysis can yield this compound. This method emphasizes the use of safer solvents and conditions to align with Green Chemistry principles .
  • Gold(I)-Catalyzed Cyclization: This innovative approach allows for the synthesis of 3-hydroxy-4-substituted picolinonitriles, which can subsequently be converted into 3-hydroxy-4-methoxypyridine-2-carboxylic acid through hydrolysis and functional group transformations .

3-Hydroxy-4-methoxypyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its applications include:

  • Agricultural Chemicals: Used in the development of fungicides and herbicides.
  • Pharmaceuticals: Acts as a precursor for drugs targeting microbial infections.
  • Chemical Synthesis: Functions as a building block for creating more complex organic molecules .

Several compounds share structural similarities with 3-hydroxy-4-methoxypyridine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Hydroxy-picolinic AcidHydroxyl group at position 3Known for its role in neurotransmitter synthesis
4-MethoxypyridineMethoxy group at position 4Exhibits different biological activities compared to 3-hydroxy derivatives
6-Hydroxypicolinic AcidHydroxyl group at position 6Displays distinct pharmacological profiles
4-AminopyridineAmino group at position 4Used mainly in dye synthesis and pharmaceuticals

The presence of both hydroxyl and methoxy groups in 3-hydroxy-4-methoxypyridine-2-carboxylic acid contributes to its unique chemical reactivity and biological activity compared to these similar compounds .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxy-4-methoxypicolinic acid

Dates

Modify: 2023-08-16

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